1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Overview
Description
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (1,2-POPA) is a phospholipid that primarily targets the formation of biological membranes . It contains saturated palmitic acid (16:0) and monounsaturated oleic acid (18:1) inserted at the sn-1 and sn-2 positions, respectively .
Mode of Action
1,2-POPA interacts with its targets by integrating into the lipid bilayer of the cell membrane. It can be used in the generation of micelles, liposomes, and other types of artificial membranes . This interaction leads to changes in the physical properties of the membrane, such as fluidity and permeability.
Biochemical Pathways
The biochemical pathways affected by 1,2-POPA are primarily related to membrane dynamics and function. As a component of the lipid bilayer, 1,2-POPA plays a crucial role in maintaining the structural integrity of the cell membrane. It also participates in the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction .
Result of Action
The primary molecular effect of 1,2-POPA’s action is the alteration of membrane characteristics, which can influence various cellular processes. For instance, it can affect the function of membrane proteins, the formation of lipid rafts, and the permeability of the membrane to ions and small molecules .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of liposomes, which are vesicles with concentric phospholipid bilayer membranes . These liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would collapse them and lead to respiratory distress .
Preparation Methods
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA can be synthesized through various methods. One common synthetic route involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale esterification and phosphorylation processes, with careful control of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can result in the formation of alcohols .
Scientific Research Applications
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA has numerous scientific research applications. In chemistry, it is used to study lipid bilayer formation and membrane dynamics . In biology, it is utilized to investigate the role of phospholipids in cellular processes and signaling pathways . In medicine, this compound is used in the development of liposome-based drug delivery systems, particularly for anticancer and anti-infection therapies . Additionally, it has applications in the food and cosmetic industries as an emulsifier and stabilizer .
Comparison with Similar Compounds
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA can be compared with other similar compounds such as 1-Oleoyl-2-Palmitoyl-sn-glycero-3-PC and 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine . These compounds share similar structural features but differ in their specific fatty acid composition and functional groups. The uniqueness of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA lies in its specific combination of palmitic acid and oleic acid, which imparts distinct physical and chemical properties .
Properties
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVZUEPSMJNLOM-QEJMHMKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264095 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PA(16:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62600-81-1 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) interact with proteins at the membrane interface, and what are the downstream effects?
A: Research shows that POPA can significantly impact the interaction of certain proteins with cell membranes. For instance, the C2 domain from protein kinase Cε (PKCε) shows a specific interaction with POPA in mixed model membranes. [] This interaction leads to a downfield shift in the isotropic resonance of POPA in magic angle spinning NMR, indicating a conformational change in the polar head group of POPA. [] Additionally, POPA plays a crucial role in the activation of plant α-type phospholipase D (PLD). [] The presence of POPA in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles, along with calcium ions, leads to the formation of POPA microdomains. [] These microdomains significantly enhance the binding of PLD to the membrane surface, resulting in a dramatic 500-fold activation of the enzyme. [] These findings highlight the importance of POPA in mediating protein-membrane interactions and regulating downstream cellular processes.
Q2: What is the role of POPA in model membrane systems and how does its presence affect membrane properties?
A: POPA, as an anionic phospholipid, plays a crucial role in influencing the biophysical properties of model membranes. In a study focusing on the C2 domain of PKCε, researchers observed that POPA significantly altered the thermotropic phase behavior of model membranes. [] Using differential scanning calorimetry, they found that the inclusion of the C2 domain shifted the gel-to-fluid phase transition temperature of pure POPA to a higher temperature. [] This shift, accompanied by a broadening of the transition peak, suggests that the C2 domain interacts with POPA and affects its packing within the membrane. [] Furthermore, when POPA was mixed with POPC, the C2 domain preferentially interacted with POPA, causing a decrease in spin-lattice (T1) and spin-spin (T2) relaxation times, further supporting a specific interaction and influence on POPA dynamics within the membrane. [] These findings highlight the significant impact of POPA on membrane biophysical properties and its role in mediating protein-lipid interactions.
Q3: How does the chemical structure of POPA influence its interaction with glycolipid transfer protein (GLTP)?
A: Research indicates that the headgroup composition of matrix lipids, specifically the presence of POPA, plays a crucial role in modulating the activity of GLTP, which is responsible for transferring glycolipids between membranes. [] While GLTP showed minimal uptake of fluorescent glycolipid from pure POPC monolayers at high surface pressures, the inclusion of POPA significantly enhanced this uptake. [] This suggests that the negatively charged headgroup of POPA facilitates the interaction of GLTP with the membrane, enabling it to efficiently extract glycolipids. [] This highlights the importance of specific lipid headgroup interactions, particularly with anionic lipids like POPA, in regulating the activity of membrane-associated proteins like GLTP.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.